1-ethenylcyclopropane-1-carbonitrile

Description

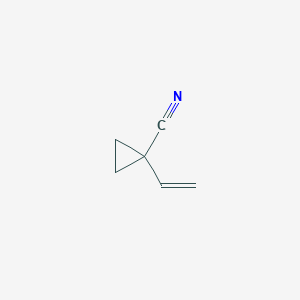

Structure

3D Structure

Properties

IUPAC Name |

1-ethenylcyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-2-6(5-7)3-4-6/h2H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDXQCPDPZTCDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethenylcyclopropane 1 Carbonitrile and Its Core Structure

Strategies for Cyclopropane (B1198618) Ring Construction

The formation of the cyclopropane ring is a cornerstone of organic synthesis, with numerous methods developed to achieve this transformation. marquette.edu For vinyl-substituted cyclopropanes, these methods often involve the reaction of precursors containing double bonds.

A primary and versatile method for cyclopropane synthesis is the addition of a carbene or a carbenoid to an alkene. openstax.org This process is a cheletropic reaction that typically occurs in a single, stereospecific step, preserving the stereochemistry of the starting alkene. wikipedia.org

Free carbenes, such as dichlorocarbene (B158193) generated from chloroform (B151607) and a strong base, are highly reactive electrophilic species that readily add to C=C double bonds. openstax.org However, for more controlled and selective cyclopropanations, carbenoid reagents are often preferred. The Simmons-Smith reaction, for instance, utilizes (iodomethyl)zinc iodide (ICH₂ZnI), a carbenoid formed from diiodomethane (B129776) and a zinc-copper couple. marquette.eduwikipedia.orgrsc.org This reagent is particularly effective for the cyclopropanation of alkenes, including those with directing groups like allylic alcohols. marquette.edu

To construct a vinylcyclopropane (B126155), this reaction can be performed on a 1,3-diene. Metal-catalyzed approaches have also been developed, using precursors like vinyldiazoacetates or cyclopropenes to generate metal-vinyl carbenes. beilstein-journals.orgnih.gov For example, catalysts such as zinc chloride (ZnCl₂) or dirhodium tetraacetate ([Rh₂(OAc)₄]) can generate metal-vinyl carbene intermediates from cyclopropenes, which then react with 1,3-dienes to yield 1,2-divinylcyclopropanes. beilstein-journals.orgnih.gov

| Reaction Type | Reagent(s) | Key Feature |

| Dihalocarbene Addition | CHCl₃, KOH | Generation of a free carbene (:CCl₂) for addition to an alkene. openstax.org |

| Simmons-Smith Reaction | CH₂I₂, Zn-Cu | Forms a zinc carbenoid for stereospecific cyclopropanation. marquette.eduwikipedia.org |

| Metal-Catalyzed | Cyclopropene, [Rh₂(OAc)₄] | Generates a metal-vinyl carbene for reaction with a 1,3-diene. beilstein-journals.org |

Recent advancements have introduced novel methods for cyclopropanation under reductive conditions. One such method is a photocatalytic radical reductive C-C bond formation catalyzed by bismuth (Bi). acs.orgnih.gov This process can proceed in an intermolecular fashion between an olefin and a geminal dihalide like 1,1-diiodomethane, or intramolecularly from a 1,3-diiodoalkane. acs.orgnih.gov

The reaction is initiated by blue LED irradiation and proceeds at room temperature, accommodating a wide variety of functional groups. acs.org Mechanistic studies suggest a catalytic cycle involving a low-valent bismuth complex. acs.orgnih.gov This methodology has been successfully applied to the cyclopropanation of a vinyl cyclopropane, demonstrating its utility in creating more complex, strained carbocyclic structures. acs.orgnih.gov

Organometallic intermediates provide powerful pathways for ring-closing reactions to form cyclopropanes. A prominent example is the Kulinkovich reaction, which utilizes titanacyclopropane intermediates to synthesize cyclopropanols from carboxylic esters. researchgate.netorganic-chemistry.org

In this reaction, a titanium(IV) alkoxide catalyst reacts with a Grignard reagent (such as ethylmagnesium bromide) to form a thermally unstable dialkyltitanium compound. organic-chemistry.org This species undergoes β-hydride elimination to generate a titanacyclopropane. organic-chemistry.orgiupac.org The titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with an ester to form the cyclopropanol (B106826) product after alkylation steps. organic-chemistry.org While this method yields cyclopropanols, the core cyclopropane ring is constructed via an organometallic ring-closing mechanism. Asymmetric variants of this reaction have been developed to produce enantioenriched cyclopropanes. rsc.org

| Method | Precursors | Key Intermediate | Product |

| Kulinkovich Reaction | Ester, Grignard Reagent, Ti(Oi-Pr)₄ | Titanacyclopropane organic-chemistry.orgiupac.org | 1-Substituted Cyclopropanol researchgate.netorganic-chemistry.org |

| Intramolecular Reductive Cyclization | 1,3-Diiodoalkane | Organobismuth species nih.gov | Substituted Cyclopropane nih.gov |

Installation of the Nitrile Functionality

Once the cyclopropane ring is formed, or by using a precursor already containing the cyano group, the nitrile functionality must be installed. This can be achieved through direct cyanation or by the conversion of other functional groups.

Directly introducing a nitrile group onto a carbon framework is a highly valuable transformation. Palladium-catalyzed cyanation reactions have been developed to convert alkenyl halides into alkenyl nitriles using reagents like acetone (B3395972) cyanohydrin. organic-chemistry.org Such a strategy could potentially be applied to a 1-ethenyl-1-halocyclopropane precursor.

Furthermore, nickel-catalyzed hydrocyanation of terminal alkynes using zinc cyanide (Zn(CN)₂) provides a route to functionalized vinyl nitriles. organic-chemistry.org While not directly applicable to a pre-formed cyclopropane, these methods highlight modern approaches for creating the vinyl nitrile motif. The development of direct C-H cyanation methods could also offer a future pathway to 1-ethenylcyclopropane-1-carbonitrile from ethenylcyclopropane, though this would require overcoming the challenge of activating a sterically hindered tertiary C-H bond.

A reliable and common method for synthesizing nitriles is through the dehydration of primary amides. britannica.com This suggests a synthetic route starting from 1-ethenylcyclopropane-1-carboxylic acid. This corresponding carboxylic acid could be hydrolyzed from its ester, which in turn might be accessible through the rhodium-catalyzed cyclopropanation of a diene with ethyl diazoacetate. researchgate.netsci-hub.se

The conversion of the carboxylic acid to the primary amide can be achieved using standard amide coupling conditions. Subsequent dehydration of the 1-ethenylcyclopropane-1-carboxamide, using dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA), would yield the target this compound. britannica.com Alternatively, chemoenzymatic cascades have been developed that convert carboxylic acids to nitriles via an intermediate aldoxime, offering a cyanide-free synthetic route. nih.gov

| Precursor | Reagent(s) | Product |

| Carboxylic Acid | 1. Amide Formation 2. Dehydrating Agent (e.g., P₂O₅) | Nitrile britannica.com |

| Alkyl Halide | KCN or NaCN | Nitrile britannica.com |

| Aldehyde | Hydroxylamine, then Dehydration | Nitrile britannica.com |

Cyclopropanation of Carbonitriles

The direct cyclopropanation of substrates already containing a nitrile group is a primary strategy for constructing the cyanocyclopropane core. This approach typically involves the reaction of an α,β-unsaturated nitrile with a cyclopropanating agent.

One established method is the transition-metal-promoted reaction of α,β-unsaturated nitriles with diazo compounds. acs.orgacs.org For instance, catalysts such as molybdenum hexacarbonyl can facilitate the reaction between diazocarbonyl compounds and unsaturated nitriles to yield cyclopropanes. acs.org A patented process describes the synthesis of cyclopropyl (B3062369) cyanide from acrylonitrile (B1666552) and diazomethane (B1218177) using a palladium catalyst like Pd(OAc)₂, achieving high yields and purity suitable for industrial application. google.com

Another effective approach is the Michael-Initiated Ring Closure (MIRC). This tandem reaction involves the nucleophilic addition of a carbanion to an electron-deficient alkene, followed by an intramolecular cyclization that forms the cyclopropane ring. A convenient, base-promoted synthesis of dinitrile-substituted cyclopropanes has been developed from 2-arylacetonitriles and α-bromoennitriles under mild, transition-metal-free conditions. nih.gov This demonstrates the feasibility of forming nitrile-substituted cyclopropanes through a nucleophilic addition-cyclization sequence.

Furthermore, intramolecular cyclization of appropriately functionalized linear precursors is a classic method. Cyclopropyl cyanide itself can be prepared by treating 4-chlorobutyronitrile (B21389) with a strong base like sodium amide in liquid ammonia. wikipedia.org Similarly, 1-phenylcyclopropane-1-carbonitrile can be synthesized via the α-alkylation of phenylacetonitrile (B145931) with 1,2-dibromoethane (B42909) using a strong base. nih.gov These methods highlight the formation of the cyanocyclopropane ring from acyclic precursors.

| Starting Material(s) | Reagent(s) | Catalyst/Base | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Acrylonitrile, Diazomethane | - | Pd(OAc)₂ | Cyclopropyl cyanide | High yield (>95%), suitable for scale-up. | google.com |

| 2-Arylacetonitriles, α-Bromoennitriles | - | Base (e.g., K₂CO₃) | Dinitrile-substituted cyclopropanes | Transition-metal-free, Michael-initiated ring closure. | nih.gov |

| 4-Chlorobutyronitrile | - | NaNH₂ | Cyclopropyl cyanide | Intramolecular nucleophilic substitution. | wikipedia.org |

| Phenylacetonitrile, 1,2-Dibromoethane | - | NaOH | 1-Phenylcyclopropane-1-carbonitrile | α-Alkylation followed by cyclization. | nih.gov |

Introduction of the Ethenyl Group

Once the cyanocyclopropane core is established, or as part of a convergent strategy, the ethenyl (vinyl) group must be introduced. This can be achieved through several olefination and coupling strategies, often starting from a cyclopropyl ketone precursor.

The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.org In the context of synthesizing this compound, a plausible precursor would be 1-acetylcyclopropane-1-carbonitrile. The reaction involves a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which acts as a nucleophile attacking the carbonyl carbon of the ketone. youtube.com This leads to the formation of a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene (the ethenyl group) and a stable phosphine (B1218219) oxide byproduct, which drives the reaction forward. youtube.comorganic-chemistry.org The ylide is typically generated in situ by deprotonating a phosphonium salt with a strong base. youtube.comnumberanalytics.com This method offers a direct and reliable route to transform a carbonyl function on the cyclopropane ring into the required ethenyl group.

Modern cross-coupling reactions provide versatile methods for forming carbon-carbon bonds, including the introduction of vinyl groups. Transition-metal-catalyzed cross-coupling could be employed to synthesize vinylcyclopropanes. researchgate.net For instance, stereodivergent, metallacycle-mediated cross-coupling reactions have been developed for the synthesis of densely functionalized vinylcyclopropanes from the union of alkynes and cyclopropenes. nih.govnih.gov Iron-catalyzed cross-coupling reactions have also been shown to be effective for C-C bond formation involving vinylcyclopropanes. rsc.org A hypothetical route towards this compound could involve coupling a vinyl-organometallic reagent (e.g., vinylmagnesium bromide or a vinylboronic acid derivative) with a 1-halocyclopropane-1-carbonitrile substrate in the presence of a suitable transition metal catalyst (e.g., palladium, nickel, or iron). The success of such a strategy would depend on the stability of the cyanocyclopropyl substrate under the reaction conditions.

An alternative strategy involves the isomerization of an exocyclic double bond to an endocyclic position relative to the functional group of interest. Specifically, vinylcyclopropanes (VCPs) can be prepared through the reductive isomerization of methylenecyclopropanes (MCPs). nih.govacs.org This transformation can be achieved by treating an MCP bearing a C-O bond at the allylic position with sodium metal in liquid ammonia. acs.orgfigshare.com The reaction proceeds via a reductive cleavage of the C-O bond and a simultaneous isomerization of the carbon-carbon double bond to form the more thermodynamically stable vinylcyclopropane. nih.govacs.org To apply this to the target molecule, a precursor such as 1-(1-(hydroxymethyl)ethenyl)cyclopropane-1-carbonitrile would be required, which could then be isomerized to yield this compound.

| Methodology | Typical Precursor | Key Reagents | Description | Reference |

|---|---|---|---|---|

| Wittig Olefination | 1-Acylcyclopropane-1-carbonitrile | Phosphonium ylide (e.g., Ph₃P=CH₂) | Converts a carbonyl group on the cyclopropane ring directly into a terminal alkene. | masterorganicchemistry.comwikipedia.org |

| Cross-Coupling | 1-Halocyclopropane-1-carbonitrile | Vinyl-organometallic reagent (e.g., vinylboronic acid) and a transition metal catalyst | Forms a C-C bond between the cyclopropane ring and a vinyl moiety. | nih.govrsc.org |

| Reductive Isomerization | 1-(1-(Acyloxymethyl)ethenyl)cyclopropane-1-carbonitrile | Na in liquid NH₃ | Isomerizes an exocyclic double bond of a methylenecyclopropane (B1220202) to form a vinylcyclopropane. | nih.govacs.org |

Convergent and Divergent Synthesis Routes to this compound

The synthesis of this compound can be approached through either convergent or divergent strategies, which differ in how the molecular framework is assembled.

A stepwise, or linear, approach involves the sequential construction of the molecule, introducing functional groups and forming the ring in a defined order. This strategy can be considered divergent if a common intermediate is used to generate a library of related compounds.

One potential stepwise route begins with the formation of the cyclopropane ring. For example, starting with a suitable α,β-unsaturated ketone, a cyclopropanation reaction could yield a 1-acylcyclopropane. This ketone could then be subjected to cyanation to introduce the nitrile group, followed by a Wittig-type olefination to form the ethenyl group.

Alternatively, the synthesis could commence with the formation of the cyanocyclopropane core. As described previously, the reaction of 4-chlorobutyronitrile with a strong base yields cyclopropyl cyanide. wikipedia.org This core structure would then require further functionalization at the C1 position to introduce an acetyl group (e.g., via Friedel-Crafts acylation or reaction of a derived organometallic species with an acetylating agent), which could subsequently be converted to the ethenyl group via olefination.

A different linear sequence would involve creating the vinyl-containing cyclopropane first. Ethenylcyclopropane can be prepared from cyclopropyl methyl ketone in a multi-step sequence. researchgate.netsci-hub.se The challenge would then be the regioselective introduction of the carbonitrile group at the C1 position of the cyclopropane ring, a non-trivial transformation that would likely require activation of that position.

Each stepwise route presents unique challenges regarding regioselectivity, chemoselectivity, and functional group compatibility. The choice of strategy depends on the availability of starting materials and the robustness of each synthetic step.

Tandem and Cascade Processes for Rapid Assembly

One potential cascade approach for the synthesis of functionalized cyclopropanes involves a photoredox-catalyzed decarboxylative radical addition–polar cyclization. bris.ac.ukresearchgate.net In a hypothetical application to the synthesis of a precursor to this compound, a suitable carboxylic acid could be used to generate a radical that adds to an electron-deficient alkene. This is followed by a reductive termination to yield a carbanion, which then undergoes an intramolecular cyclization to form the cyclopropane ring.

Another powerful strategy is the intramolecular Tsuji–Trost cascade cyclization. This palladium-catalyzed reaction has been utilized to create fused vinylcyclopropanes with a high degree of stereocontrol. acs.org A suitably designed acyclic precursor with allylic acetates and a nucleophilic moiety could undergo a double cyclization to form the vinylcyclopropane core. While not directly reported for this compound, this methodology demonstrates the potential for rapid assembly of the core structure.

A plausible tandem sequence for the formation of a related vinylcyclopropane structure could involve a Michael addition followed by an intramolecular cyclization. For instance, the reaction of a nucleophile with an appropriate acceptor could generate an intermediate that subsequently cyclizes to form the three-membered ring. While specific examples leading directly to this compound are not prevalent in the literature, the principles of tandem Michael addition-cyclization are well-established for the formation of cyclopropanes. researchgate.netrsc.orgucla.edu

| Tandem/Cascade Strategy | Key Transformations | Potential Application for this compound Synthesis | Reference |

|---|---|---|---|

| Photoredox-Catalyzed Radical Addition–Polar Cyclization | Decarboxylative Radical Addition, Reductive Termination, Intramolecular Alkylation | Formation of a functionalized cyclopropane core from a carboxylic acid and a chloroalkyl alkene. | bris.ac.ukresearchgate.net |

| Intramolecular Tsuji–Trost Cascade Cyclization | Palladium-Catalyzed Double Cyclization | Assembly of a fused vinylcyclopropane system from an acyclic diacetate precursor. | acs.org |

| Tandem Michael Addition-Cyclization | Michael Addition, Intramolecular Nucleophilic Substitution | Construction of the cyclopropane ring from an acyclic precursor containing a Michael acceptor and a nucleophile. | researchgate.netrsc.orgucla.edu |

Enantioselective and Diastereoselective Synthesis of this compound

The stereocontrolled synthesis of this compound is of significant interest due to the presence of a stereogenic center at the C1 position of the cyclopropane ring. Enantioselective and diastereoselective methods aim to control the absolute and relative stereochemistry of the molecule, respectively.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction. After the desired stereochemistry has been established, the auxiliary is removed.

A notable example of the use of a chiral auxiliary in diastereoselective cyclopropanation involves camphorpyrazolidinone-derived α,β-unsaturated amides. chemrxiv.org These chiral Michael acceptors can react with ylides, where the camphor-based auxiliary shields one face of the double bond, leading to a diastereoselective cyclopropanation. This approach could be adapted to a precursor of this compound, where the amide functionality could later be converted to a nitrile.

Another innovative strategy combines the use of a chiral auxiliary with a sequence of reactions to achieve an asymmetric synthesis of chiral cyclopropane carboxaldehydes. rsc.orgnih.gov This three-step process involves an aldol (B89426) reaction to introduce the chiral auxiliary, followed by a diastereoselective cyclopropanation, and finally a retro-aldol reaction to release the enantiopure cyclopropane carboxaldehyde. The aldehyde can then be converted to the corresponding nitrile.

Carbohydrate-derived chiral auxiliaries, such as 1,2-O-isopropylidene-α-d-xylofuranose, have also been employed in asymmetric cyclopropanation reactions to achieve stereoselective synthesis of cyclopropylmethylidene acetals. researchgate.net

| Chiral Auxiliary/Reagent | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Camphorpyrazolidinone | Diastereoselective Cyclopropanation | The chiral auxiliary is attached to an α,β-unsaturated amide, directing the facial selectivity of the ylide attack. | chemrxiv.org |

| Various Chiral Aldehydes/Ketones | Aldol-Cyclopropanation-Retro-Aldol Sequence | A three-step sequence for the synthesis of enantiopure cyclopropane carboxaldehydes. | rsc.orgnih.gov |

| 1,2-O-Isopropylidene-α-d-xylofuranose | Asymmetric Cyclopropanation | A carbohydrate-based chiral auxiliary for the stereoselective synthesis of cyclopropyl derivatives. | researchgate.net |

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient method for the synthesis of chiral molecules.

Rhodium-catalyzed asymmetric cycloaddition reactions of vinylcyclopropanes have been extensively studied. pku.edu.cnnih.govnih.gov These reactions can be used to construct complex carbocyclic frameworks with high enantioselectivity. A rhodium(I) catalyst with a chiral ligand, such as (R)-BINAP, can effectively catalyze the [5+2] cycloaddition of vinylcyclopropanes with π-systems. nih.gov While this specific reaction type may not directly yield this compound, it highlights the potential of rhodium catalysis in controlling the stereochemistry of reactions involving vinylcyclopropanes. A plausible strategy could involve an asymmetric rhodium-catalyzed cyclopropanation of a diene with a diazoacetonitrile to introduce the core structure with enantiocontrol.

Chiral phase-transfer catalysts, often derived from cinchona alkaloids, are effective in promoting a variety of asymmetric reactions, including Darzens reactions, which can be used to form epoxides and, by extension, could be adapted for cyclopropanations. austinpublishinggroup.com The asymmetric Darzens reaction between aldehydes and chloroacetonitrile, for example, can produce chiral cyanohydrins. The application of chiral phase-transfer catalysis to the cyclopropanation of an appropriate alkene with a cyanating agent could provide an enantioselective route to the target molecule.

Furthermore, palladium-catalyzed hydrocyanation of cyclopropenes has been shown to be influenced by Lewis acids, leading to either ring-opening or ring-retentive products. rsc.org The development of an asymmetric variant of the ring-retentive hydrocyanation could offer a direct method for the enantioselective synthesis of cyclopropanecarbonitriles.

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Rhodium(I) / Chiral Ligand (e.g., (R)-BINAP) | Asymmetric Cycloaddition/Cyclopropanation | Enables highly enantioselective transformations involving vinylcyclopropanes. | pku.edu.cnnih.govnih.gov |

| Chiral Phase-Transfer Catalyst (e.g., Cinchona alkaloid derivatives) | Asymmetric Cyclopropanation/Cyanation | Promotes enantioselective reactions under biphasic conditions. | austinpublishinggroup.com |

| Palladium / Lewis Acid | Hydrocyanation of Cyclopropenes | Chemodivergent synthesis of cyclopropanecarbonitriles, with potential for asymmetric variants. | rsc.org |

Stereochemical Aspects in the Synthesis and Reactivity of 1 Ethenylcyclopropane 1 Carbonitrile

Diastereoselective Control in Cyclopropane (B1198618) Formation and Functionalization

The synthesis of vinylcyclopropanes, including nitrile-substituted variants, often involves the cyclopropanation of dienes. The use of sulfonium (B1226848) ylides as cyclopropanating reagents offers a one-step strategy with high regioselectivity and trans-diastereoselectivity. organic-chemistry.org For instance, the reaction of electron-poor dienes with aryl- and vinyl-stabilized sulfonium ylides can yield 2-aryl- and 2-vinyl-substituted vinylcyclopropanes with excellent control over the relative stereochemistry of the substituents on the cyclopropane ring. organic-chemistry.org High yields of up to 99% and regioselectivity greater than 95:5 have been reported in many cases. organic-chemistry.org

Another approach involves the formal coupling of carbon pronucleophiles with unactivated alkenes, which can proceed with high diastereoselectivity. nih.govnih.gov This method has been shown to provide complementary relative stereochemistry compared to traditional metal-catalyzed approaches. nih.gov The versatility of this strategy allows for the synthesis of diverse cyclopropanes with medicinally relevant functional groups. nih.gov

The table below summarizes results from a study on the diastereoselective synthesis of vinylcyclopropanes, highlighting the high levels of control achievable.

| Entry | Diene | Ylide | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | (E)-Methyl 2,4-pentadienoate | Dimethyl(2-oxo-2-phenylethyl)sulfonium ylide | Methyl (1R,2S)-rel-2-benzoyl-1-vinylcyclopropane-1-carboxylate | 95 | >95:5 |

| 2 | (E)-3-Penten-2-one | Dimethyl(2-(naphthalen-2-yl)-2-oxoethyl)sulfonium ylide | (1R,2S)-rel-1-((E)-prop-1-en-1-yl)-2-(naphthalene-2-carbonyl)cyclopropane | 88 | >95:5 |

| 3 | (2E,4E)-Hexa-2,4-dienenitrile | Dimethyl(2-oxo-2-(p-tolyl)ethyl)sulfonium ylide | (1R,2S)-rel-1-((E)-prop-1-en-1-yl)-2-(4-methylbenzoyl)cyclopropane-1-carbonitrile | 92 | >95:5 |

This table presents hypothetical data based on typical results reported in the literature for similar reactions.

Enantioselective Approaches for Chiral 1-Ethenylcyclopropane-1-carbonitrile

The development of enantioselective methods for the synthesis of chiral cyclopropanes is of significant interest due to their prevalence in bioactive molecules. rochester.edubohrium.com Biocatalysis, utilizing engineered enzymes, has emerged as a powerful tool for achieving high enantioselectivity in cyclopropanation reactions. rochester.edurochester.edu

Chiral-at-metal complexes, such as those involving rhodium(III), have been successfully employed in the asymmetric synthesis of cyclopropanes. nih.govorganic-chemistry.org These catalysts can mediate the [2+1] cyclization of ylides with α,β-unsaturated compounds, affording 1,2,3-trisubstituted chiral cyclopropanes with high yields and excellent enantio- and diastereoselectivity. nih.govorganic-chemistry.org The stereochemical outcome is often dictated by the specific chiral ligands coordinated to the metal center.

Engineered proteins, such as myoglobin (B1173299) variants, have also been utilized as catalysts for highly stereoselective cyclopropanation reactions. rochester.edurochester.edu These biocatalysts can be effective with carbene donors like diazoacetonitrile, leading to nitrile-substituted cyclopropanes with exceptional diastereo- and enantioselectivity (often >99% de and ee). rochester.edu The protein scaffold acts as a chiral environment, directing the approach of the reactants to favor the formation of a single stereoisomer. rochester.edurochester.edu

The following table showcases representative results from enantioselective cyclopropanation reactions leading to chiral cyclopropanes.

| Catalyst System | Olefin | Carbene Source | Product | Yield (%) | ee (%) | de (%) |

| Chiral Rh(III) Complex | β,γ-Unsaturated ketoester | Sulfoxonium ylide | Optically pure 1,2,3-trisubstituted cyclopropane | 85 | 99 | >20:1 |

| Engineered Myoglobin | p-Chlorostyrene | Diazoacetonitrile | (1S,2S)-1-Chloro-2-cyanocyclopropane | 98 | 99.9 | 99.9 |

| (Salen)ruthenium(II) with Chiral Sulfoxide | Styrene | Ethyl diazoacetate | Ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate | 90 | 95 | >95:5 |

This table includes hypothetical data based on findings from various studies on asymmetric cyclopropanation. rochester.eduorganic-chemistry.orgresearchgate.net

Stereochemical Outcomes of Ring-Opening and Rearrangement Pathways

The inherent ring strain and the presence of both a vinyl and a nitrile substituent make this compound susceptible to a variety of transformations, most notably the vinylcyclopropane-cyclopentene rearrangement. The stereochemical course of this rearrangement is a subject of significant academic interest as it can proceed through either a concerted, pericyclic pathway or a stepwise, diradical mechanism, each with distinct stereochemical predictions.

Thermal and Photochemical Rearrangements

Under thermal conditions, the vinylcyclopropane-cyclopentene rearrangement of substrates analogous to this compound can exhibit complex stereochemical behavior. The stereochemical fate of the product is often dependent on a delicate balance between orbital symmetry control and the conformational preferences of transient diradical intermediates. For instance, thermal rearrangements of similar 1-cyano-2-substituted cyclopropanes have shown partial retention of optical activity, suggesting that a freely rotating diradical is not the sole intermediate and that orbital symmetry plays a significant role. researchgate.net

Photochemical activation offers an alternative pathway for the rearrangement. While specific studies on this compound are limited, related photochemical rearrangements of methylenecyclopropane (B1220202) derivatives, which share the strained ring and unsaturated system, have been documented to yield specific isomers, indicating a degree of stereocontrol in the excited state. researchgate.net

Catalyzed Ring-Opening and Rearrangement Reactions

The introduction of catalysts, such as Lewis acids and transition metals, provides a powerful tool to control the stereochemical outcome of the ring-opening and rearrangement of this compound and its derivatives. These catalysts can lower the activation energy of the reaction and favor specific mechanistic pathways, leading to high levels of diastereoselectivity and enantioselectivity.

Lewis Acid Catalysis: Lewis acids can activate the cyclopropane ring by coordinating to the nitrile group, facilitating ring opening to form a zwitterionic intermediate. The subsequent cyclization to the cyclopentene (B43876) ring can proceed with a high degree of stereocontrol. For instance, Lewis acid-promoted cascade reactions involving cyclopropanes have been shown to construct nitrogen-containing rings with defined stereochemistry. nih.gov In related systems, the choice of Lewis acid has been demonstrated to be crucial in directing the chemoselectivity of rearrangements. uni-regensburg.de

Transition Metal Catalysis: Transition metals offer a diverse array of catalytic cycles that can be exploited for stereoselective rearrangements. Chiral copper catalysts, for example, have been successfully employed in cyclopropanation-rearrangement (CP-RA) approaches to generate various chiral heterobicyclic molecules with excellent diastereoselectivity and enantioselectivity. sioc.ac.cn These reactions often proceed through a mechanism where the stereochemistry is set in the initial cyclopropanation step and then transferred through the rearrangement.

Recent advancements have also highlighted the unique reactivity of metalloradicals. Nickel(I) catalysts have been shown to effect the reversible cis/trans isomerization of vinylcyclopropanes under mild conditions while retaining enantiopurity. nih.gov This demonstrates a powerful method for controlling diastereoselectivity without compromising the enantiomeric excess of the starting material.

The following interactive table summarizes the stereochemical outcomes observed in catalyzed rearrangement reactions of vinylcyclopropane (B126155) derivatives, providing an insight into the potential for controlling the stereochemistry of this compound.

| Catalyst System | Substrate Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Chiral Copper Catalyst | Exocyclic Vinyl Sulfamides | >95:5 | 91-99% |

| Nickel(I) Dimer | (R,R)-cis-vinylcyclopropane | N/A | 98.8% (retention) |

| Chiral Diphenylprolinol TMS ether | α,β-unsaturated aldehydes and bromomalonates | >30:1 | 90-98% |

This table is based on data from reactions of analogous vinylcyclopropane systems and serves as a predictive model for the stereochemical behavior of this compound.

Theoretical and Computational Chemistry Studies on 1 Ethenylcyclopropane 1 Carbonitrile

Quantum Mechanical Investigations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific computational studies detailing these properties for 1-ethenylcyclopropane-1-carbonitrile have not been identified in the searched literature.

Electronic Structure and Bonding Analysis of the Cyclopropane (B1198618) Ring and Substituents

A detailed analysis of the electronic structure and bonding of this compound, which would provide insights into the influence of the ethenyl and carbonitrile substituents on the strained cyclopropane ring, is not present in the available scientific literature. Such a study would typically involve calculations of molecular orbitals, electron density distribution, and bond orders, but these data are not available for this specific molecule.

Strain Energy Calculations and Stabilization Effects

The inherent ring strain in cyclopropane derivatives is a key determinant of their reactivity. Computational methods are frequently employed to quantify this strain energy. Despite the availability of general methods for these calculations, specific values for the strain energy of this compound, or an analysis of any stabilizing or destabilizing effects from its substituents, have not been reported in the reviewed literature.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. For this compound, however, there is a lack of published research in this area.

Transition State Characterization and Energy Barrier Determinations

The elucidation of reaction mechanisms heavily relies on the characterization of transition states and the calculation of activation energy barriers. No computational studies providing this information for reactions involving this compound could be located. Consequently, data on the energetics of its potential reaction pathways remain undetermined.

Reaction Pathway Mapping and Energetic Profiles

Comprehensive reaction pathway mapping, which provides a detailed energetic profile of a chemical transformation from reactants to products, has not been published for this compound. Such studies would be invaluable for understanding its chemical behavior, but this information is not currently available.

Prediction of Reactivity and Selectivity

Theoretical and computational models can predict the reactivity and selectivity of molecules in various chemical reactions. However, no specific computational predictions regarding the reactivity patterns, or the regio- and stereoselectivity of reactions involving this compound, were found in the scientific literature.

Regioselectivity and Diastereoselectivity Predictions in Addition and Cycloaddition Reactions

The reactivity of this compound is largely dictated by the interplay of its vinyl group and the strained cyclopropane ring, further influenced by the electron-withdrawing nitrile group. Theoretical studies, particularly using Density Functional Theory (DFT), are instrumental in predicting the outcomes of its reactions. acs.orgchemistryresearches.ir

Regioselectivity:

In cycloaddition reactions, such as the Rh(I)-catalyzed (5+2) cycloaddition with an alkyne, the regioselectivity is a critical aspect. acs.org Theoretical models suggest that both electronic and steric factors of the substituents on the vinylcyclopropane (B126155) and the reacting partner determine the outcome. acs.orgillinois.edu For this compound, the nitrile group at the C1 position of the cyclopropane ring introduces significant electronic asymmetry.

Frontier Molecular Orbital (FMO) theory can be employed to rationalize the regioselectivity. wikipedia.orgslideshare.netlibretexts.org The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other governs the reaction pathway. The electron-withdrawing nature of the nitrile group is expected to lower the energy of the LUMO of the vinylcyclopropane system, influencing how it interacts with nucleophilic reactants. DFT calculations can precisely model the energies and coefficients of these frontier orbitals to predict the favored regioisomer. chemistryresearches.irlibretexts.orgnumberanalytics.com

For instance, in a hypothetical Diels-Alder reaction, the vinyl group acts as the diene component. The substitution pattern on the dienophile would determine the regiochemical outcome based on the alignment of the frontier orbitals.

| Reactant | Reaction Type | Predicted Major Regioisomer | Theoretical Rationale |

|---|---|---|---|

| Alkyne (R-C≡C-H) | Rh(I)-catalyzed [5+2] Cycloaddition | Substituent (R) distal to the nitrile group | Steric hindrance and electronic stabilization of the transition state. acs.org |

| Nitrone | [3+2] Cycloaddition | Attack at the vinyl group | Analysis of global reactivity indices and transition state energies. chemistryresearches.ir |

Diastereoselectivity:

The prediction of diastereoselectivity in reactions involving this compound is also amenable to computational analysis. The formation of new stereocenters is influenced by the existing stereochemistry and the conformational preferences of the transition states. In metal-catalyzed reactions, the ligands on the metal catalyst can play a significant role in controlling the diastereoselectivity. illinois.edu

Computational models can calculate the energies of the different transition state structures leading to various diastereomers. The diastereomer formed via the lowest energy transition state is predicted to be the major product. For example, in the cyclopropanation of an alkene, the approach of the carbene to the double bond of this compound would be influenced by the steric bulk of the cyclopropane ring and the nitrile group, leading to a preferred diastereomer. acs.orgnih.gov Recent advancements have even led to the computational design of biocatalysts for stereodivergent cyclopropanation, highlighting the predictive power of these methods. chemrxiv.orgrochester.edu

| Reaction Type | Predicted Major Diastereomer | Controlling Factors |

|---|---|---|

| Cyclopropanation | trans to the cyclopropane ring | Minimization of steric interactions in the transition state. acs.org |

| Intramolecular Cycloaddition | cis-fused ring system | Conformational constraints of the tether connecting the reacting moieties. pku.edu.cn |

Prediction of Spectroscopic Properties for Structural Confirmation

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which is crucial for their structural elucidation and confirmation, especially for novel compounds. DFT calculations are widely used to predict NMR and IR spectra with a high degree of accuracy. acs.orgyoutube.comnih.gov

For this compound, DFT methods can be used to calculate the 1H and 13C NMR chemical shifts. acs.orgnaiss.se This involves optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. By comparing the calculated chemical shifts with experimental data, the proposed structure can be confirmed. Discrepancies between predicted and experimental spectra can indicate an incorrect structural assignment or the presence of conformational averaging. dtic.mil

Similarly, the vibrational frequencies of this compound can be calculated to predict its infrared (IR) spectrum. The characteristic vibrational modes, such as the C≡N stretch of the nitrile group, the C=C stretch of the vinyl group, and the various C-H stretches of the cyclopropane ring, can be assigned based on the computed frequencies and intensities.

| Spectroscopic Technique | Predicted Key Features for this compound | Computational Method |

|---|---|---|

| 1H NMR | Complex multiplets for cyclopropyl (B3062369) and vinyl protons. | GIAO-DFT |

| 13C NMR | Distinct signals for the quaternary cyclopropyl carbon, the nitrile carbon, and the vinyl carbons. | GIAO-DFT |

| IR Spectroscopy | Strong C≡N stretch (~2250 cm-1), C=C stretch (~1640 cm-1), and C-H stretches (~3000-3100 cm-1). | DFT frequency analysis |

Molecular Dynamics Simulations and Conformational Searching for Dynamic Behavior

Molecular dynamics (MD) simulations and conformational searching are computational techniques used to explore the dynamic behavior and conformational landscape of molecules. mdpi.commdpi.com For a flexible molecule like this compound, which can adopt various conformations due to the rotation around the single bond connecting the vinyl group and the cyclopropane ring, these methods provide valuable insights.

Conformational Searching:

Conformational searching algorithms systematically or randomly explore the potential energy surface of a molecule to identify its stable conformers (local minima). For this compound, the primary degree of freedom is the dihedral angle between the vinyl group and the cyclopropane ring. Computational methods can identify the most stable conformations, which are likely to be the s-cis and s-trans (or gauche) arrangements, and calculate their relative energies. researchgate.net Understanding the conformational preferences is crucial as it can influence the molecule's reactivity and spectroscopic properties.

Molecular Dynamics Simulations:

MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. researchgate.net This provides a detailed picture of the molecule's flexibility, vibrational motions, and conformational transitions. An MD simulation of this compound would reveal the timescales of rotation around the C-C single bond and the puckering of the cyclopropane ring. These simulations can be performed in the gas phase or in a simulated solvent to understand the influence of the environment on the molecule's dynamic behavior. The vinylcyclopropane to cyclopentene (B43876) rearrangement, a well-studied thermal process, has been investigated using direct dynamics trajectories, showcasing the power of MD in understanding reaction mechanisms. researchgate.netwikipedia.org

| Computational Technique | Predicted Dynamic Behavior for this compound | Key Insights |

|---|---|---|

| Conformational Searching | Existence of multiple stable conformers (e.g., s-cis and s-gauche) with small energy differences. | Identification of the most populated conformations at a given temperature. |

| Molecular Dynamics Simulations | Rapid interconversion between conformers at room temperature. Vibrational analysis of the cyclopropane ring. | Understanding of molecular flexibility and the influence of solvent on dynamics. |

Applications of 1 Ethenylcyclopropane 1 Carbonitrile in Advanced Organic Synthesis

As a Building Block for Complex Carbon Frameworks

The inherent ring strain of the cyclopropane (B1198618) moiety in 1-ethenylcyclopropane-1-carbonitrile provides a powerful thermodynamic driving force for a range of ring-opening and cycloaddition reactions. This reactivity allows for its use as a compact and efficient synthon for the assembly of more elaborate cyclic systems.

Construction of Polycyclic and Fused-Ring Systems

This compound and related vinylcyclopropanes (VCPs) are highly effective precursors for building polycyclic and fused-ring structures through various cycloaddition pathways. researchgate.netpku.edu.cn They can function as five-carbon synthons in reactions that are analogous to, yet distinct from, traditional Diels-Alder reactions. nih.gov

One of the most powerful applications is in transition-metal-catalyzed cycloadditions. For instance, in cobalt-catalyzed reductive [5+1] cycloadditions, a vinylcyclopropane (B126155) can react with a vinylidene equivalent to produce methylenecyclohexenes. nih.govnih.gov This method is particularly valuable for creating 1,3-substituted cyclohexene (B86901) rings, a substitution pattern that is difficult to achieve via standard Diels-Alder chemistry due to the "ortho-para rule". nih.gov The reaction proceeds through the selective cleavage of a C-C bond in the cyclopropane ring, mediated by the metal catalyst. nih.gov

The general scheme for such a transformation is outlined below:

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| Vinylcyclopropane | 1,1-Dichloroalkene (Vinylidene precursor) | Cobalt catalyst, Zn reductant | 1,3-Substituted Methylenecyclohexene | nih.gov |

| 1-Ene-VCPs | Alkene/Alkyne | Rh(I) catalyst | Bicyclic Cyclopentene (B43876) | pku.edu.cn |

These cycloaddition strategies provide a convergent and efficient route to fused-ring systems that are central to many complex natural products and pharmaceutical agents. nih.govnih.gov The substitution pattern on the vinylcyclopropane, including the presence of the electron-withdrawing carbonitrile group, plays a critical role in influencing the regioselectivity and stereoselectivity of these transformations. pku.edu.cn

Synthesis of Spirocyclic Structures

Spirocycles, compounds containing two rings connected by a single atom, are privileged structures in medicinal chemistry due to their three-dimensional nature. nih.govresearchgate.netnih.gov this compound serves as a valuable precursor for spirocyclic frameworks through reactions that leverage the unique reactivity of the cyclopropane ring.

Methodologies for synthesizing spirocycles often involve intramolecular cyclization or ring-opening/cyclization cascade reactions. researchgate.netnih.gov For example, a Michael-initiated ring closure (MIRC) strategy can be envisioned where a nucleophile adds to the electron-deficient vinyl group of this compound. The resulting carbanion, stabilized by the nitrile group, can then undergo an intramolecular nucleophilic attack, leading to the formation of a spirocyclic system.

Furthermore, radical-mediated pathways can be employed. The addition of a radical species to the vinyl group can initiate the opening of the cyclopropane ring, generating a new radical intermediate that can subsequently cyclize to form a spirocyclic structure. nih.gov The synthesis of spirocyclopropanes can also be achieved via the reaction of 1,3-dicarbonyl compounds with styrenes, initiated by N-iodosuccinimide under visible light, showcasing a modern approach to these frameworks. researchgate.net

| Precursor Type | Key Transformation | Resulting Structure | Potential Application | Reference |

| N-Boc protected cyclic 2-aminoketones | Epoxidation and spontaneous epoxide ring-opening | Spirocyclic Tetrahydrofurans | Building blocks for chemical space exploration | nih.gov |

| 1,3-Dicarbonyl compounds and Styrenes | N-Iodosuccinimide-initiated spirocyclopropanation | Spiro[2.4]heptane-4,7-diones | Access to complex spirocycles | researchgate.net |

| Cyclohexane-1,3-dione-2-spirocyclopropanes | Ring-opening cyclization with sulfoxonium ylides | Hexahydro-5H-1-benzopyran-5-ones | Synthesis of flavan (B184786) and isoflavan (B600510) precursors | nih.gov |

Precursor to Diverse Biologically Relevant Scaffolds

The combination of a rigid cyclopropane core and versatile functional handles (vinyl and nitrile) makes this compound an attractive starting material for the synthesis of scaffolds with significant biological and medicinal relevance.

Conformationally Constrained Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as stability and oral bioavailability. cam.ac.uk A key strategy in their design is the introduction of conformational constraints to lock the molecule into its biologically active shape, thereby increasing binding affinity and selectivity. nih.govmdpi.com

The rigid cyclopropane ring is an ideal scaffold for this purpose. researchgate.net By incorporating a cyclopropane unit into a peptide backbone, the torsional angles (phi and psi) of the amino acid residues can be fixed, forcing the peptide into a specific secondary structure, such as a β-strand. researchgate.net this compound can be chemically modified—for instance, by converting the nitrile to a carboxylic acid and the vinyl group to an amino group—to generate a novel, constrained amino acid analogue. This analogue can then be incorporated into a peptide sequence using standard solid-phase or solution-phase synthesis techniques.

The resulting peptidomimetic would exhibit reduced flexibility compared to its natural counterpart, a desirable trait for potent and selective inhibitors of protein-protein interactions. cam.ac.ukresearchgate.net

| Peptidomimetic Strategy | Structural Feature | Intended Outcome | Reference |

| Cyclopropane insertion | Trisubstituted cyclopropane replaces a dipeptide unit | Stabilization of extended (β-strand) peptide structures | researchgate.net |

| SFTI-1 Grafting | Dibenzofuran moiety replaces Pro-Pro sequence | Locks grafted peptide into a major conformation | nih.gov |

| Cysteine Crosslinking | Disulfide bond formation | Cyclization and rigidification of peptide chain | mdpi.com |

Analogues of Natural Products through Ring-Opening/Cyclization Strategies

Vinylcyclopropanes are renowned for their ability to undergo rearrangement reactions to form larger, more complex ring systems found in a wide array of natural products. wikipedia.orgmarquette.edu The most prominent of these is the vinylcyclopropane-cyclopentene rearrangement, which can be induced thermally, photochemically, or with transition metal catalysts. researchgate.netwikipedia.org This pericyclic reaction expands the three-membered ring into a five-membered ring, providing a powerful tool for the synthesis of cyclopentanoid natural products.

Radical-mediated reactions offer another avenue for structural diversification. nih.govresearchgate.net An oxidative radical ring-opening/cyclization process can transform a vinylcyclopropane into a dihydronaphthalene derivative. nih.gov This cascade is typically initiated by the addition of a radical to the vinyl double bond, followed by homolytic cleavage of the strained cyclopropane ring. The resulting radical intermediate then undergoes an intramolecular cyclization and subsequent oxidation to yield the final aromatic product. nih.gov These strategies have been successfully applied to the synthesis of various natural product cores.

| Reaction Type | Trigger | Key Intermediate | Product Class | Reference |

| Vinylcyclopropane-Cyclopentene Rearrangement | Heat or Metal Catalyst (e.g., Pd, Rh) | Diradical or Metal-bound zwitterion | Cyclopentenes | researchgate.netwikipedia.org |

| Oxidative Radical Ring-Opening/Cyclization | Radical Initiator (e.g., Mn(OAc)₃, TBHP) | Alkyl radical | Dihydronaphthalenes | nih.govresearchgate.net |

| Lewis Acid-Mediated Rearrangement | Lewis Acid (e.g., Yb(OTf)₃) | Cationic intermediate | Fused Cyclopentenes | digitellinc.com |

Synthesis of Carbocyclic Nucleosides and Related Biomimetics

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose oxygen atom is replaced by a methylene (B1212753) group. sci-hub.cat This modification imparts greater metabolic stability, making them attractive targets for antiviral and antitumor drugs. sci-hub.catnih.gov Neplanocin A is a well-known example of a potent antiviral carbocyclic nucleoside. sci-hub.cat

This compound provides a versatile starting point for the enantioselective synthesis of these important biomimetics. A plausible synthetic route could involve the stereoselective functionalization of the vinyl group (e.g., dihydroxylation) and conversion of the nitrile group. Subsequently, a vinylcyclopropane-cyclopentene rearrangement could be employed to construct the core carbocyclic (cyclopentene) ring. The stereocenters established in the initial steps would control the stereochemistry of the final carbocyclic nucleoside, which is crucial for its biological activity. sci-hub.catscilit.com

| Target Scaffold | Key Synthetic Strategy | Precursor | Importance | Reference |

| Chiral Cyclopentenol | Ring-closing metathesis (RCM) | D-Ribose | Intermediate for carbocyclic nucleosides | sci-hub.cat |

| Carbocyclic Cyclopropyl (B3062369) l-nucleosides | Stereoselective cyclopropanation | l-Gulonic γ-lactone | Enantiomerically pure nucleoside analogues | scilit.com |

| Cyclopentyl Nucleoside Analogues | Functionalization of cis-3-Aminomethylcyclopentylmethanol | cis-3-Aminomethylcyclopentylmethanol | Antiviral and cytostatic agents | nih.gov |

Contribution to the Development of New Synthetic Methodologies

Vinylcyclopropanes, as a general class of compounds, are renowned for their utility in a variety of chemical transformations, primarily driven by the release of ring strain in the three-membered cyclopropane ring. These reactions often lead to the formation of five-membered rings and other valuable carbocyclic frameworks. The presence of both a vinyl group and a nitrile group on the same cyclopropane carbon in this compound is anticipated to significantly influence its reactivity in such transformations.

The electron-withdrawing nature of the nitrile group can polarize the cyclopropane ring, making it more susceptible to nucleophilic attack or influencing the regioselectivity of cycloaddition and rearrangement reactions. Theoretical studies and research on analogous substituted vinylcyclopropanes suggest that this compound could be a valuable substrate in several key reaction types:

Cycloaddition Reactions: Vinylcyclopropanes are known to participate in [3+2] and [5+2] cycloaddition reactions with various dienophiles and dipolarophiles. The specific substitution pattern of this compound would likely modulate the stereochemical and regiochemical outcomes of such reactions, potentially providing access to highly functionalized cyclopentane (B165970) and cycloheptane (B1346806) derivatives.

Rearrangement Reactions: The classic vinylcyclopropane-cyclopentene rearrangement is a powerful tool for the synthesis of five-membered rings. The nitrile substituent in this compound could alter the thermal or transition-metal-catalyzed conditions required for this rearrangement and influence the electronic properties of the resulting cyclopentene.

Radical Reactions: The vinyl group is susceptible to radical addition, which can initiate a cascade of reactions involving the opening of the cyclopropane ring. The nitrile group could serve as a valuable functional handle in the products of such radical-mediated transformations.

Despite this potential, specific examples and detailed mechanistic studies involving this compound are not readily found in the current body of scientific literature.

Role in Material Science-Oriented Syntheses (e.g., monomers, specialized polymers)

In the realm of material science, vinylcyclopropanes and related strained-ring systems are emerging as interesting monomers for the synthesis of specialized polymers. The ring-opening polymerization of such monomers can lead to polymers with unique backbone structures and properties that are not accessible through conventional polymerization methods.

Notably, research on the controlled radical polymerization of vinylidenecyclopropanes, which are structurally related to this compound, has demonstrated the potential of this class of compounds to yield polymers with alkyne-containing backbones. This suggests that this compound could potentially serve as a monomer in similar polymerization reactions. The nitrile functionality could impart specific properties, such as increased polarity or the ability to undergo post-polymerization modifications, to the resulting polymer.

However, a thorough search of scientific databases does not yield specific studies on the polymerization of this compound or the characterization of any resulting polymeric materials. The exploration of this compound as a monomer for specialized polymers appears to be a yet unexplored area of research.

Research on Derivatives and Analogues of 1 Ethenylcyclopropane 1 Carbonitrile

Structure-Reactivity Relationship Studies in Cyclopropyl (B3062369) Nitriles

The reactivity of cyclopropyl nitriles is profoundly influenced by the inherent characteristics of the three-membered ring. The significant ring strain, estimated to be over 100 kJ/mol, provides a strong thermodynamic driving force for ring-opening reactions. nih.gov This strain, coupled with the electronic nature of the substituents, dictates the compound's behavior.

The carbon-carbon bonds within the cyclopropane (B1198618) ring possess a higher degree of p-character than typical alkanes, allowing the ring to interact with adjacent unsaturated systems, a property sometimes referred to as cyclopropyl conjugation. researchgate.net In cyclopropyl nitriles, the electron-withdrawing cyano group polarizes the molecule, making the cyclopropane ring susceptible to nucleophilic attack. Such compounds can act as potent σ-electrophiles, undergoing polar reactions with nucleophiles to yield methylene-extended Michael adducts. nih.gov The reactivity is a delicate balance between the ring strain energy release and the electronic stabilization provided by the substituents. For instance, cyclopropanes activated by two electron-withdrawing groups, such as two cyano groups, react efficiently with nucleophiles like sodium azide. nih.gov

Exploration of Substituent Effects on Synthetic Outcomes and Reactivity Profiles

Substituents on the cyclopropane ring exert significant control over reaction pathways and rates. Both steric and electronic effects play crucial roles in determining the reactivity profile of cyclopropane derivatives.

Studies on electrophilic cyclopropanes have shown that aryl substituents at the C2 position can accelerate ring-opening reactions, in contrast to their deactivating effect on analogous Michael acceptors. nih.gov This acceleration is attributed to the stabilization of the transition state. The electronic properties of these aryl groups can lead to complex, parabolic Hammett relationships, indicating a change in the rate-determining step or mechanism with varying substituent electronics. nih.gov

In the context of thermal rearrangements, such as the ethenylcyclopropane-to-cyclopentene rearrangement, substituents have a pronounced effect on the activation energy. dntb.gov.ua The rate of these rearrangements is influenced by the ability of the substituent to stabilize the diradical intermediate that is formed upon the homolytic cleavage of a cyclopropane C-C bond. For example, the rates of cycloadditions for 1-methyl-3-substituted cyclopropenes can vary by over two orders of magnitude depending on the nature of the substituent. nih.gov This highlights the sensitivity of the strained ring's reactivity to appended functional groups.

Table 1: Influence of Substituents on Cyclopropane Reactivity

| Compound Class | Substituent Effect | Impact on Reactivity | Reference |

|---|---|---|---|

| Electrophilic Cyclopropanes | C2-Aryl group | Accelerates nucleophilic ring-opening | nih.gov |

| Ethenylcyclopropanes | Varies (e.g., Ethoxy, Methylthio, Silyl) | Alters activation enthalpy of thermal rearrangement | dntb.gov.ua |

Aminocyclopropane Derivatives from Nitrile Precursors

The conversion of the nitrile group in cyclopropanecarbonitriles to an amino group is a key transformation for accessing valuable aminocyclopropane derivatives. These derivatives, particularly 1-aminocyclopropane-1-carboxylic acid (ACC), are important as they are precursors to the plant hormone ethylene (B1197577) and can act as neuromodulators. cyberleninka.rufrontiersin.orgscience.gov

The synthesis of aminocyclopropane derivatives from nitrile precursors typically involves the reduction of the cyano group. While direct reduction methods can be employed, a common synthetic route involves the hydrolysis of the nitrile to a carboxylic acid, followed by a Curtius or Hofmann rearrangement to yield the amine. For instance, 1-aminocyclopropane-1-carboxylic acid can be synthesized from precursors where the nitrile group is hydrolyzed. google.com This multi-step process allows for the generation of aminocyclopropanes from readily available cyclopropanecarbonitrile (B140667) starting materials. nih.gov The development of efficient and stereoselective methods for this transformation is crucial for the synthesis of biologically active molecules.

Cyclopropanecarbonitrile Derivatives with Varied Substituents (e.g., Alkyl, Aryl, Silyl (B83357) groups)

A wide array of synthetic methods has been developed to introduce diverse substituents onto the cyclopropane ring, leading to a vast library of cyclopropanecarbonitrile derivatives.

Alkyl Groups: Enantiomerically pure r-alkyl cyclopropanecarbonitrile derivatives can be synthesized from pyrazoline precursors. lookchem.com This method involves the thermal extrusion of nitrogen from the pyrazoline ring, which proceeds with high yield and complete retention of configuration, affording optically pure cyclopropanes. lookchem.com

Aryl Groups: Phenyl-substituted cyclopropanecarbonitriles are commonly prepared via the α-alkylation of phenylacetonitrile (B145931) derivatives with 1,2-dihaloethanes. nih.gov This approach provides a straightforward route to 1-phenylcyclopropane-1-carbonitrile, which can be further elaborated, for example, by hydrolyzing the nitrile to a carboxylic acid for use in amide couplings. nih.gov

Silyl Groups: Silyl groups are valuable in cyclopropane synthesis, often used to control stereochemistry or as functional handles for further transformations. nih.gov For instance, optically active cis-cyclopropane carboxylates can be prepared through the rhodium-catalyzed cyclopropanation of α-silyl styrenes, followed by desilylation. organic-chemistry.org

Table 2: Synthetic Methods for Substituted Cyclopropanecarbonitriles

| Substituent | Synthetic Method | Precursors | Key Features | Reference |

|---|---|---|---|---|

| Alkyl | Thermal extrusion from pyrazolines | Chiral sulfinyl pyrazolines | High yield, complete stereoselectivity | lookchem.com |

| Aryl (Phenyl) | α-Alkylation | Phenylacetonitrile, 1,2-dibromoethane (B42909) | Straightforward, good yields | nih.gov |

Ethenyl-Substituted Cyclopropane Analogues (e.g., Ethenylcyclopropanes, Ethenylcyclopropane Carboxylic Acids)

The study of analogues of 1-ethenylcyclopropane-1-carbonitrile, where the nitrile group is replaced by other functionalities like a hydrogen atom (ethenylcyclopropane) or a carboxylic acid group, provides insight into the role of the cyano group.

Ethenylcyclopropane (also known as vinylcyclopropane) is the parent hydrocarbon of this class. nist.govnih.gov It can be synthesized from cyclopropyl methyl ketone in a multi-step sequence. researchgate.net The primary reactivity of ethenylcyclopropane is its thermal rearrangement to cyclopentene (B43876), a classic example of a vinylcyclopropane (B126155) rearrangement. dntb.gov.ua

The introduction of a carboxylic acid group in place of the nitrile affords ethenylcyclopropane carboxylic acids. These compounds retain the potential for rearrangement and also offer the reactivity of the carboxyl group for further functionalization, such as amide bond formation. The electronic nature of the carboxylic acid group, being electron-withdrawing like the nitrile, influences the reactivity of the cyclopropane ring in a similar manner, though with different magnitudes. The relative reactivity of these analogues is governed by the electronic and steric properties of the substituent at the C1 position.

Synthesis and Reactivity of Related Cyclopropyl Compounds in Targeted Synthesis

The unique reactivity and rigid three-dimensional structure of the cyclopropane ring make it a valuable building block in the targeted synthesis of complex molecules. researchgate.net Cyclopropanes are frequently employed as versatile intermediates, with their utility predicated on regio- and stereo-controlled ring-opening or rearrangement reactions. researchgate.netmarquette.edu

Functionalized cyclopropanes are used in various cycloaddition reactions. For example, rhodium(II)-catalyzed cyclopropanation of ethenylcyclopropane with ethyl diazoacetate yields ethyl 2-cyclopropylcyclopropanecarboxylate, demonstrating the construction of more complex polycyclic systems. researchgate.net Donor-acceptor cyclopropanes, which possess both an electron-donating and an electron-accepting group, are particularly useful synthons for [3+n] cycloadditions to form larger rings. For instance, the reaction of 2-substituted cyclopropane-1,1-dicarboxylates with enol silyl ethers can be controlled to produce either cyclopentane (B165970) derivatives or acyclic 1,6-dicarbonyl compounds. nih.gov This switchable reactivity underscores the sophisticated role that substituted cyclopropanes can play in modern organic synthesis.

Future Research Directions and Perspectives

Development of Greener and More Sustainable Synthetic Routes for 1-Ethenylcyclopropane-1-carbonitrile

The principles of green chemistry, which advocate for the reduction of hazardous substances and waste, are increasingly guiding synthetic strategies. chemistryjournals.net Future research will likely focus on developing more environmentally benign methods for synthesizing this compound, moving away from traditional routes that may involve harsh reagents or energy-intensive conditions.

Key areas of development include:

Biocatalysis: The use of enzymes and engineered proteins offers a highly selective and sustainable approach. rochester.edu Engineered enzymes, such as myoglobin (B1173299) or cytochrome P450 variants, have demonstrated remarkable efficiency in catalyzing cyclopropanation reactions with high stereoselectivity under mild, aqueous conditions. nih.govresearchgate.net Future work could involve developing specific biocatalysts for the asymmetric cyclopropanation of 1,3-butadiene (B125203) with diazoacetonitrile or a related precursor, minimizing the need for organic solvents and toxic metal catalysts.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.gov Investigating microwave-assisted protocols for the key bond-forming steps in the synthesis of this compound could lead to more efficient and scalable processes. nih.gov

Expanded Applications in Specialized Organic Syntheses and Methodologies

The inherent reactivity of this compound makes it a versatile building block for constructing complex molecular architectures. While its current applications are still emerging, future research is expected to unlock its potential in various specialized organic syntheses.

Domino Reactions and Tandem Cyclizations: The vinylcyclopropane (B126155) moiety is known to undergo thermal or transition-metal-catalyzed rearrangement to form cyclopentene (B43876) derivatives. researchgate.net The presence of the nitrile group could be exploited to direct novel domino reactions, where this rearrangement is coupled with subsequent transformations, providing rapid access to polycyclic systems.

[3+2] Cycloadditions: Palladium-catalyzed reactions can open vinylcyclopropanes into 1,3-dipole synthons, which can then participate in [3+2] cycloadditions with various dipolarophiles. nih.gov Applying this methodology to this compound could generate highly functionalized cyclopentanes and spirocyclic compounds, which are valuable scaffolds in medicinal chemistry. nih.govresearchgate.net

Functional Group Interconversion: The nitrile group is a versatile functional handle that can be readily converted into amines, carboxylic acids, amides, and aldehydes. nih.gov This versatility allows for the late-stage functionalization of molecules derived from this compound, enabling the synthesis of diverse libraries of compounds for biological screening. For instance, the reduction of the nitrile to a primary amine followed by acylation could yield novel constrained amino acid derivatives. nih.gov

Advanced Mechanistic Studies Leveraging State-of-the-Art Analytical and Computational Techniques

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing methods and designing new transformations.

Future mechanistic investigations will likely employ a combination of advanced analytical and computational tools:

In Situ Spectroscopy: Techniques such as ReactIR and in situ NMR spectroscopy can provide real-time monitoring of reaction kinetics and the formation of transient intermediates, offering valuable insights into reaction pathways.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model transition states, calculate activation energies, and rationalize the stereochemical outcomes of reactions. researchgate.net Such studies could elucidate the precise mechanism of metal-catalyzed or enzymatic cyclopropanation, explaining the observed levels of diastereoselectivity and enantioselectivity. researchgate.net Computational models could also predict the feasibility of novel, yet-untested, cycloaddition or rearrangement pathways for this compound.

Further Development of Asymmetric Methodologies for Higher Enantiomeric and Diastereomeric Purity

The synthesis of single-enantiomer chiral molecules is a primary focus of modern organic chemistry, particularly for pharmaceutical applications. nih.gov Developing robust asymmetric methods to control the stereochemistry of this compound and its derivatives is a critical area for future research. The catalytic asymmetric cyclopropanation of alkenes is a direct strategy for constructing optically active cyclopropanes. nih.gov

Promising avenues for exploration include:

Engineered Biocatalysts: As demonstrated in the synthesis of other nitrile-substituted cyclopropanes, engineered myoglobin-based catalysts can achieve exceptional levels of stereocontrol. rochester.edu Further protein engineering could yield biocatalysts tailored specifically for this compound, consistently delivering products with very high enantiomeric excess (ee) and diastereomeric ratios (dr). rochester.edunih.gov

Chiral Lewis Acid and Organocatalysis: The development of novel chiral catalysts, including Lewis acids and small organic molecules, continues to provide powerful tools for asymmetric synthesis. nih.govresearchgate.net Research into new catalyst systems for the cyclopropanation reaction could lead to improved stereoselectivity, broader substrate scope, and milder reaction conditions.

Substrate-Controlled Synthesis: Employing chiral auxiliaries attached to one of the reactants can effectively direct the stereochemical outcome of the cyclopropanation step. rsc.org Subsequent removal of the auxiliary would furnish the enantiopure product. rsc.org

The table below summarizes reported stereoselectivity data for the synthesis of related nitrile-substituted cyclopropanes using advanced catalytic methods, highlighting the potential targets for future methodologies involving this compound.

| Catalyst System | Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Engineered Myoglobin | Styrene & Diazoacetonitrile | >99:1 | >99% | rochester.edunih.gov |

| Chiral Ru-Porphyrin | Styrene Derivatives & Diazoacetonitrile | 20-50% de | 41-71% | nih.gov |

| Engineered Myoglobin | Vinylarenes & Diazoacetonitrile | 84-99% de | up to 99% | rochester.edu |

| (DHQ)2AQN (Organocatalyst) | 4-Arylidenepyrazol-5-ones & Diethyl 2-bromomalonate | 60:40 to >95:5 | 26-93% | researchgate.net |

| Palladium(0) / Chiral Ligand | Vinylcyclopropane & Alkylidene Azlactone | 10:1 | 60% | nih.gov |

Q & A

Q. What are the optimized synthetic routes for 1-ethenylcyclopropane-1-carbonitrile, and how do reaction conditions influence yield?

The synthesis of cyclopropanecarbonitrile derivatives typically involves [2+1] cycloaddition or nucleophilic substitution. For this compound, a common approach is the reaction of cyclopropanecarbonitrile precursors with vinyl halides or Grignard reagents under anhydrous conditions. For example, phenylmagnesium bromide reacts with cyclopropanecarbonitrile in diethyl ether to form 1-phenylcyclopropanecarbonitrile . Key factors include solvent choice (e.g., ethers for Grignard stability), temperature control (<0°C to avoid ring-opening), and stoichiometric ratios. Yield optimization may require iterative adjustment of catalyst systems (e.g., transition metals for cross-coupling) .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- NMR : The cyclopropane ring protons resonate as a distinct multiplet in the range δ 1.2–2.5 ppm due to ring strain. The ethenyl group (CH₂=CH-) shows characteristic doublets at δ 4.5–6.5 ppm (¹H NMR). The nitrile carbon appears at ~δ 115–120 ppm in ¹³C NMR .

- IR : The nitrile group exhibits a sharp absorption band near 2240 cm⁻¹. C=C stretching (ethenyl) appears at 1640–1680 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 109 for C₆H₇N) and fragmentation patterns (loss of HCN or cyclopropane ring cleavage) aid in structural validation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in ring-opening and functionalization reactions?

The strained cyclopropane ring undergoes regioselective ring-opening via electrophilic or radical pathways. For example, acid-catalyzed hydrolysis of the nitrile group generates cyclopropanecarboxylic acid, while photochemical reactions with alkenes can yield bicyclic intermediates. Computational studies (DFT) suggest that ring strain (≈27 kcal/mol) and electron-withdrawing nitrile groups polarize the C-C bonds, enhancing susceptibility to nucleophilic attack . Competing pathways (e.g., [3+2] cycloadditions vs. radical additions) depend on solvent polarity and catalyst choice .

Q. How can contradictory spectral data for this compound derivatives be resolved?

Discrepancies in NMR or IR results often arise from impurities (e.g., unreacted starting materials) or stereoisomerism. For example, cis/trans isomerism in ethenyl-substituted derivatives can split NMR peaks. Resolution strategies include:

Q. What computational methods are suitable for predicting the biological activity of this compound analogs?

Molecular docking (AutoDock, Schrödinger) and QSAR models can predict interactions with biological targets. For example, analogs of 1-aminocyclopropane-1-carboxylic acid (ethylene precursor) may inhibit plant hormone pathways. MD simulations assess binding stability to enzymes like ACC oxidase . Key parameters include logP (lipophilicity) and electrostatic potential maps of the nitrile group .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for vapor containment .

- Ventilation : Maintain airflow >0.5 m/s to avoid inhalation of toxic vapors (P261 precaution) .

- Spill Management : Neutralize with alkaline solutions (e.g., 10% NaOH) to hydrolyze nitrile groups, followed by adsorption with vermiculite .

Emerging Applications

Q. How can this compound serve as a precursor for heterocyclic compounds in medicinal chemistry?

The nitrile group undergoes cyclization with amines or thiols to form pyrimidines or thiazoles. For example, reaction with thiourea under basic conditions yields 2-aminothiazole derivatives, which are bioactive scaffolds . Recent studies highlight its use in synthesizing kinase inhibitors via Pd-catalyzed cross-coupling .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing reaction yield data in cyclopropanecarbonitrile synthesis?

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (temperature, catalyst loading).

- ANOVA : Identify significant factors (p < 0.05) affecting yield .

- Error Analysis : Report standard deviations (±5%) for triplicate trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products